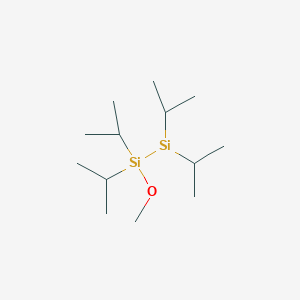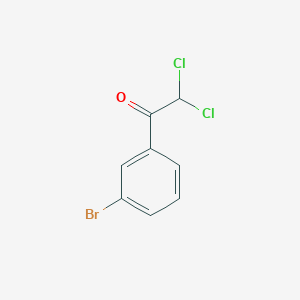
1-(3-Bromophenyl)-2,2-dichloroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)-2,2-dichloroethan-1-one is an organic compound that features a bromine atom attached to a phenyl ring, along with two chlorine atoms and a ketone group on an ethanone backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-2,2-dichloroethan-1-one typically involves the bromination of a suitable precursor, such as 3-bromobenzene, followed by chlorination and ketone formation. One common method involves the use of bromine and chlorine reagents under controlled conditions to achieve the desired substitution pattern on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and specific temperature and pressure settings .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-2,2-dichloroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The ketone group can be reduced to an alcohol, or the compound can be oxidized to introduce additional functional groups.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Common reagents for these reactions include nucleophiles like sodium hydroxide for substitution, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while reduction can produce alcohols .
Scientific Research Applications
1-(3-Bromophenyl)-2,2-dichloroethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-2,2-dichloroethan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The bromine and chlorine atoms can form halogen bonds with target molecules, while the ketone group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-chlorobenzene: Similar in structure but lacks the ketone group.
1-(4-Bromophenyl)-2,2-dichloroethan-1-one: Similar but with the bromine atom in a different position on the phenyl ring.
1-(3-Bromophenyl)-2-chloroethan-1-one: Similar but with only one chlorine atom
Uniqueness
1-(3-Bromophenyl)-2,2-dichloroethan-1-one is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms along with a ketone group.
Properties
CAS No. |
96717-76-9 |
|---|---|
Molecular Formula |
C8H5BrCl2O |
Molecular Weight |
267.93 g/mol |
IUPAC Name |
1-(3-bromophenyl)-2,2-dichloroethanone |
InChI |
InChI=1S/C8H5BrCl2O/c9-6-3-1-2-5(4-6)7(12)8(10)11/h1-4,8H |
InChI Key |
IFZFEXDFJOQPNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1',1''-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene](/img/structure/B14347121.png)

![Bis[(furan-2-yl)methyl] butanedioate](/img/structure/B14347137.png)
![S-Butyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14347145.png)
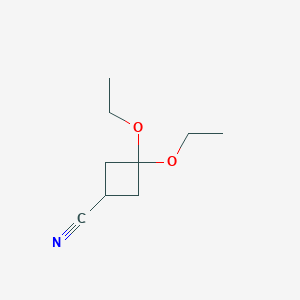

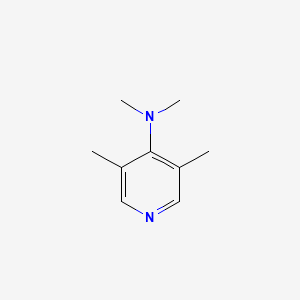
![Ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate](/img/structure/B14347165.png)
![4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate](/img/structure/B14347170.png)
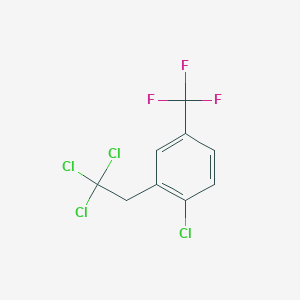
![Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate](/img/structure/B14347185.png)
![1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)-](/img/structure/B14347187.png)
![2,2'-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline](/img/structure/B14347190.png)
